

Comparative 1H NMR Spectrum Analysis of 4-Benzylxy-3-ethoxybenzaldehyde

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Compound of Interest

Compound Name:	4-Benzylxy-3-ethoxybenzaldehyde
Cat. No.:	B1268341

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This guide provides a comparative analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of **4-benzylxy-3-ethoxybenzaldehyde** against structurally similar aromatic aldehydes. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of spectral data and the methodologies for its acquisition.

Comparative 1H NMR Data

The following table summarizes the 1H NMR spectral data for **4-benzylxy-3-ethoxybenzaldehyde** and its analogues. The data for **4-benzylxy-3-ethoxybenzaldehyde** is predicted based on the analysis of its structural components and comparison with the provided experimental data of similar compounds.

Compound	Aldehyde (-CHO)	Aromatic Protons	Benzylic (-OCH2Ph)	Ethoxy (-OCH2CH3)	Methoxy (-OCH3)	Hydroxyl (-OH)	Solvent	Frequency (MHz)
4-Benzyl-3-ethoxybenzaldehyde (Predicted)							CDCl3	400
3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin)							CDCl3	-
[1][2]								
4-Hydroxy-3-methoxybenzaldehyde (Vanillin)							CDCl3	500[3]
[3][4]								
3,4-Dimethoxybenzaldehyde							CDCl3	-

de 1H),
(Veratra 7.41 (d,
ldehyde J=1.8
)[5][6] Hz,
[7][8][9] 1H),
6.98 (d,
J=8.2
Hz, 1H)

4-		7.83 (d,				
Benzyl		2H),				
xybenz	9.88 (s,	7.3-7.5				
aldehyd	1H)	(m, 5H,	5.14 (s,			
e[10]		Ph),	2H)			
[11]		7.07 (d,			CDCI3	400
		2H)				

3-		7.4-7.5				
Benzyl		(m, 2H),				
xy-4-						
methox	9.85 (s,	7.3-7.4	5.2 (s,	3.95 (s,		
ybenzal	1H)	(m, 5H,	2H)	3H)		
dehyde[Ph), 7.0			CDCI3	-
12]		(d, 1H)				

4-(3-						
chlorob						
enzylox						
y)-3-					DMSO-	
ethoxyb	-	-	-	-	d6	300.135
enzalde						
hyde[13						
]						

Abbreviations: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, Ph = phenyl.

Experimental Protocol: 1H NMR Spectroscopy

This section outlines a standard procedure for acquiring the ^1H NMR spectrum of benzaldehyde derivatives.

2.1. Sample Preparation

- **Dissolution:** Accurately weigh approximately 5-10 mg of the solid sample.
- **Solvent Addition:** Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean, dry NMR tube. The use of a solvent containing a known reference standard, such as tetramethylsilane (TMS), is recommended for accurate chemical shift calibration (0 ppm).[3]
- **Homogenization:** Ensure the sample is fully dissolved by gentle vortexing or inversion of the NMR tube.

2.2. Instrument Setup and Data Acquisition

- **Spectrometer:** Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for better signal dispersion.[13]
- **Tuning and Shimming:** Tune the probe to the ^1H frequency and perform shimming to optimize the magnetic field homogeneity and improve spectral resolution.
- **Acquisition Parameters:**
 - **Pulse Sequence:** A standard single-pulse experiment is typically sufficient.
 - **Spectral Width:** Set a spectral width that encompasses all expected proton signals, generally from 0 to 12 ppm for this class of compounds.[3]
 - **Number of Scans:** Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
 - **Relaxation Delay:** Employ a relaxation delay of 1-2 seconds between scans to allow for full proton relaxation.

2.3. Data Processing and Analysis

- Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
- Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
- Referencing: Calibrate the chemical shift scale using the TMS signal at 0 ppm or the residual solvent peak.
- Integration: Integrate the area under each peak to determine the relative number of protons contributing to the signal.
- Peak Picking and Multiplicity Analysis: Identify the chemical shift (δ) of each signal and analyze its splitting pattern (multiplicity) to deduce the number of neighboring protons and calculate coupling constants (J).

Workflow for ^1H NMR Spectrum Analysis

The following diagram illustrates the logical workflow from sample preparation to the final interpretation of a ^1H NMR spectrum.

Caption: Workflow of ^1H NMR spectrum analysis.

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References

- 1. spectratabase.com [spectratabase.com]
- 2. Solved Prepare a correlation table for the NMR spectrum | Chegg.com [chegg.com]
- 3. chemistry.utah.edu [chemistry.utah.edu]

- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: Vanillin [orgspectroscopyint.blogspot.com]
- 5. Veratraldehyde(120-14-9) 1H NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Veratraldehyde - Wikipedia [en.wikipedia.org]
- 9. Veratraldehyde | C9H10O3 | CID 8419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Benzylbenzaldehyde(4397-53-9) 1H NMR spectrum [chemicalbook.com]
- 11. 4-Benzylbenzaldehyde(4397-53-9) 13C NMR [m.chemicalbook.com]
- 12. 3-Benzyl-4-methoxybenzaldehyde | C15H14O3 | CID 80671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. spectrabase.com [spectrabase.com]
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